molecular formula C24H27NO5S B564894 (2S)-2-Amino-benzenebutanoic Acid Benzyl Ester, Tosylate Salt CAS No. 117560-24-4

(2S)-2-Amino-benzenebutanoic Acid Benzyl Ester, Tosylate Salt

Cat. No.: B564894
CAS No.: 117560-24-4
M. Wt: 441.542
InChI Key: ZUUJKCXULBLVQX-UHFFFAOYSA-N
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Description

(2S)-2-Amino-benzenebutanoic Acid Benzyl Ester, Tosylate Salt (CAS 117560-24-4) is a chiral amino acid derivative with the molecular formula C₂₄H₂₇NO₅S and a molecular weight of 465.54 g/mol . It serves as a critical intermediate in synthesizing Imidaprilat, an angiotensin-converting enzyme (ACE) inhibitor used in hypertension treatment . The compound features a benzyl ester group and a tosylate (p-toluenesulfonate) counterion, which enhance its solubility in organic solvents and stabilize the amino group during synthetic processes.

Properties

IUPAC Name

benzyl 2-amino-4-phenylbutanoate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2.C7H8O3S/c18-16(12-11-14-7-3-1-4-8-14)17(19)20-13-15-9-5-2-6-10-15;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,16H,11-13,18H2;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUJKCXULBLVQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CCC(C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Benzyl Ester

The benzyl ester group is introduced via two primary methods:

Method A: DCC-Mediated Esterification

  • Reaction Setup : (2S)-2-Amino-benzenebutanoic acid is dissolved in anhydrous dichloromethane or toluene under inert atmosphere.

  • Coupling : Benzyl alcohol and DCC (1.1–1.5 equiv) are added. The mixture is stirred at 0–25°C for 12–24 hours.

  • Workup : Precipitated dicyclohexylurea is filtered, and the solvent is evaporated to yield the crude ester.

Key Data :

ParameterValue
Yield75–85%
Reaction Time12–24 hours
Temperature0–25°C

Method B: 2-Benzyloxypyridine Alkylation

An alternative protocol avoids carbodiimides, enhancing compatibility with acid-sensitive substrates:

  • Reagent Preparation : 2-Benzyloxypyridine is synthesized via nucleophilic substitution between benzyl alcohol and 2-chloropyridine (97% yield).

  • Benzylation : The amino acid, 2-benzyloxypyridine (2.0 equiv), and MgO (2.0 equiv) are suspended in toluene. Methyl triflate (2.0 equiv) is added at 0°C, followed by heating to 90°C for 24 hours.

Key Data :

ParameterValue
Yield82–90%
SolventToluene or trifluorotoluene
BaseMagnesium oxide

Tosylate Salt Formation

The free base is converted to its tosylate salt to improve stability and crystallinity:

  • Reaction : The benzyl ester is dissolved in dry dichloromethane or ethyl acetate. Tosyl chloride (1.1 equiv) and pyridine (1.5 equiv) are added dropwise at 0°C.

  • Stirring : The mixture is stirred for 4–6 hours at room temperature.

  • Isolation : The product precipitates upon addition of hexane, followed by filtration and drying.

Key Data :

ParameterValue
Yield88–93%
Reaction Time4–6 hours
Temperature0–25°C

Industrial-Scale Production

Industrial protocols optimize for cost and scalability:

  • Continuous Flow Systems : Reduce reaction times by 40% compared to batch processes.

  • Solvent Recovery : Toluene and dichloromethane are recycled via distillation.

  • Quality Control : HPLC purity >99%, with chiral HPLC confirming enantiomeric excess >98%.

Process Comparison :

ParameterAcademic ProtocolIndustrial Protocol
Batch Size1–10 g10–100 kg
Purity>95%>99%
Cost EfficiencyModerateHigh

Characterization and Validation

Post-synthesis analyses ensure structural fidelity:

  • NMR Spectroscopy : 1H^1H NMR confirms benzyl ester protons (δ 5.1–5.3 ppm) and tosylate aromatic signals (δ 7.2–7.8 ppm).

  • Melting Point : 139–144°C (consistent with literature).

  • HPLC : Retention time matches reference standards (t_R = 8.2 min, C18 column).

Alternative Synthetic Routes

Enzymatic Esterification

Lipase-mediated reactions (e.g., Candida antarctica Lipase B) achieve 70–78% yield under mild conditions (pH 7.0, 37°C), though scalability remains limited.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) accelerates DCC-mediated esterification, achieving 80% yield with reduced side products.

Challenges and Optimization

  • Racemization Risk : Prolonged exposure to acidic or basic conditions during esterification may reduce enantiomeric excess. Optimized protocols limit reaction times to <24 hours.

  • Tosylate Hydrolysis : Moisture during salt formation leads to hydrolysis. Strict anhydrous conditions are critical .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions involving nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Benzyl alcohol.

    Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of novel catalysts and ligands.

Biology:

  • Studied for its potential role in enzyme inhibition and protein modification.
  • Utilized in the synthesis of peptide mimetics and analogs.

Medicine:

  • Investigated for its potential therapeutic applications, including as a precursor for drug development.
  • Explored for its role in the design of prodrugs and targeted delivery systems.

Industry:

  • Applied in the production of specialty chemicals and fine chemicals.
  • Used in the formulation of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-benzenebutanoic Acid Benzyl Ester, Tosylate Salt involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the benzyl ester group can enhance lipophilicity and membrane permeability. The tosylate salt can facilitate solubility and stability in aqueous environments.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit or modulate the activity of enzymes by binding to their active sites.

    Receptors: It may interact with cell surface receptors, influencing signal transduction pathways.

    Proteins: The compound can modify protein structure and function through covalent or non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Ester and Salt Variations

(2S)-2-Amino-benzenebutanoic Acid Methyl Ester Hydrochloride (CAS 60425-49-2)
  • Molecular Formula: C₁₁H₁₆ClNO₂
  • Key Differences :
    • Ester Group : Methyl ester instead of benzyl ester, reducing steric hindrance and lipophilicity.
    • Salt Form : Hydrochloride (HCl) instead of tosylate, which may alter solubility (higher aqueous solubility for HCl salts) and crystallization behavior .
  • Applications : Likely used in peptide synthesis where smaller ester groups are preferred for easier deprotection.
Glycylglycine Benzyl Ester p-Toluenesulfonate Salt
  • Structure : Dipeptide (Gly-Gly) backbone with benzyl ester and tosylate salt.
  • Key Differences: Backbone: Peptide vs. benzenebutanoic acid, leading to distinct reactivity in amide bond formation . Function: Used as a protected dipeptide building block, unlike the ACE inhibitor intermediate role of the target compound.

Functional Group and Salt Comparisons

Valbenazine Tosylate (VMAT2 Inhibitor)
  • Molecular Formula : C₃₈H₅₄N₂O₁₀S₂ (762.97 g/mol) .
  • Key Differences: Core Structure: Complex tricyclic benzoquinolizinium vs. linear benzenebutanoic acid. Salt Ratio: Ditosylate salt (1:2 ratio) vs. monotosylate in the target compound.
  • Implications : Higher molecular weight and salt ratio influence pharmacokinetics (e.g., longer half-life).
L-Lactic Acid Benzyl Ester (CAS 56777-24-3)
  • Structure: Benzyl ester of lactic acid (2-hydroxypropanoic acid).
  • Key Differences: Functional Group: Hydroxyl vs. amino group, leading to divergent reactivity (e.g., ester hydrolysis vs. nucleophilic substitution) .
  • Applications : Used as a chiral synthon in polymer chemistry, contrasting with the target compound’s role in drug synthesis.

Physical and Chemical Properties

Property Target Compound Methyl Ester HCl Analog Gly-Gly Benzyl Tosylate
Molecular Weight (g/mol) 465.54 229.7 ~400 (estimated)
Solubility Organic solvents (e.g., CH₂Cl₂) Higher aqueous solubility Moderate in polar solvents
Stability Hygroscopic (tosylate) Less hygroscopic (HCl) Sensitive to hydrolysis

Biological Activity

(2S)-2-Amino-benzenebutanoic Acid Benzyl Ester, Tosylate Salt (CAS Number: 117560-24-4) is a chemical compound classified as an amino acid derivative. It features an amino group, a benzyl ester group, and is presented as a tosylate salt. This compound is recognized for its applications in organic synthesis and pharmaceutical research due to its structural properties and potential biological activities.

  • Molecular Formula : C24_{24}H27_{27}NO5_5S
  • Molecular Weight : 441.54 g/mol
  • Melting Point : 139-144 °C
  • Solubility : Soluble in organic solvents; specific solubility data may vary based on conditions.

The biological activity of this compound can be attributed to its ability to undergo hydrolysis, yielding a carboxylic acid and an alcohol. This transformation is significant for its potential role in various biochemical pathways, particularly those involving enzyme interactions and protein modifications.

Key Pathways and Interactions

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially influencing metabolic pathways.
  • Chemical Reactions : It can participate in Suzuki-Miyaura coupling reactions, which are critical in the formation of carbon-carbon bonds in organic synthesis.

Pharmacokinetics

The ester functionality of this compound suggests it may exhibit variable bioavailability due to susceptibility to hydrolysis. This property can influence the pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Case Studies and Research Findings

  • Enzyme Studies : Research has indicated that compounds similar to (2S)-2-Amino-benzenebutanoic Acid Benzyl Ester can inhibit certain proteases involved in cancer progression. For instance, studies have shown that modifications at the benzyl group can enhance binding affinity to target enzymes.
  • Peptide Synthesis : The compound has been utilized in synthesizing peptide mimetics, demonstrating its utility as a building block in drug development. A notable study highlighted its application in producing non-peptidic inhibitors of proteolytic enzymes.
  • Therapeutic Applications : Investigations into its role as a prodrug have revealed potential therapeutic benefits in targeted drug delivery systems, particularly for cancer therapies where selective release at tumor sites is advantageous.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
(2S)-2-Amino-benzenebutanoic Acid Methyl EsterMethyl ester groupLower steric hindrance
(2S)-2-Amino-benzenebutanoic Acid Ethyl EsterEthyl ester groupModerate lipophilicity
(2S)-2-Amino-benzenebutanoic Acid Propyl EsterPropyl ester groupEnhanced solubility

The benzyl ester group in this compound provides unique steric and electronic properties compared to other esters like methyl or ethyl esters. This distinction influences its reactivity and interaction with biological targets.

Q & A

Q. What are the recommended analytical techniques for confirming the purity and structural integrity of (2S)-2-Amino-benzenebutanoic Acid Benzyl Ester, Tosylate Salt?

  • Methodological Answer: Use high-performance liquid chromatography (HPLC) with UV detection to assess purity, and tandem mass spectrometry (MS/MS) to verify molecular weight and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming stereochemistry and functional groups, particularly the benzyl ester and tosylate moieties. For salt quantification, ion chromatography or titration methods can determine counterion stoichiometry .

Q. How can researchers ensure batch-to-batch consistency in synthesis for sensitive bioassays?

  • Methodological Answer: Implement rigorous quality control (QC) protocols, including HPLC purity analysis (>98%), mass spectrometry for molecular identity, and Karl Fischer titration for moisture content. For applications requiring low trifluoroacetic acid (TFA) residuals (e.g., cell-based assays), include additional purification steps like reverse-phase chromatography or lyophilization. Document synthetic parameters (e.g., reaction temperature, solvent ratios) to minimize variability .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer: Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the benzyl ester or degradation of the tosylate group. Regularly monitor stability via accelerated aging studies (40°C/75% relative humidity for 4 weeks) and compare HPLC profiles to baseline data. Avoid aqueous buffers during reconstitution unless immediately used .

Advanced Research Questions

Q. How can stereochemical integrity be preserved during synthetic scale-up of the (2S)-configured amino acid core?

  • Methodological Answer: Use chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) to maintain the (2S) configuration. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry at each synthetic step. For large-scale reactions, optimize solvent polarity and temperature to minimize racemization. Computational modeling (e.g., DFT) can predict steric and electronic effects on stereochemical outcomes .

Q. What strategies resolve contradictions in biological activity data across different salt forms of this compound?

  • Methodological Answer: Compare solubility, permeability, and ionization profiles of the tosylate salt against other salts (e.g., hydrochloride, acetate) using shake-flask solubility assays and parallel artificial membrane permeability assays (PAMPA). Correlate bioactivity differences with salt dissociation constants (pKa) and logP values. Use isothermal titration calorimetry (ITC) to assess target binding affinity variations .

Q. How can reaction conditions be optimized to minimize byproducts in the benzyl esterification step?

  • Methodological Answer: Employ coupling reagents (e.g., DCC/DMAP) in anhydrous dichloromethane under nitrogen to activate the carboxylic acid. Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR to detect ester formation. Quench unreacted reagents with scavenger resins (e.g., polymer-bound trisamine) and purify via flash chromatography using gradient elution (hexane/ethyl acetate) .

Q. What methodologies assess the compound’s physicochemical properties for in vivo pharmacokinetic studies?

  • Methodological Answer: Determine logP (octanol-water partition coefficient) using shake-flask methods, and calculate polar surface area (PSA) via computational tools (e.g., MarvinSketch). Evaluate metabolic stability in liver microsomes and plasma protein binding via equilibrium dialysis. For permeability, use Caco-2 cell monolayers or MDCK assays. These data inform prodrug design or formulation strategies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-Amino-benzenebutanoic Acid Benzyl Ester, Tosylate Salt
Reactant of Route 2
Reactant of Route 2
(2S)-2-Amino-benzenebutanoic Acid Benzyl Ester, Tosylate Salt

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